

(1-methyl-1H-pyrazol-5-yl)boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-methyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B110593

[Get Quote](#)

An In-depth Technical Guide to **(1-methyl-1H-pyrazol-5-yl)boronic acid**

Introduction

(1-Methyl-1H-pyrazol-5-yl)boronic acid is a heterocyclic organoboron compound widely utilized in organic synthesis. As a member of the boronic acid class, its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.^[1] Its stability, ease of preparation, and low toxicity make it a valuable reagent for medicinal chemistry and materials science.^{[2][3]} This document provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(1-Methyl-1H-pyrazol-5-yl)boronic acid is typically a white to light yellow solid.^{[4][5]} Its key physical and chemical properties are summarized below.

Property	Value	Source(s)
CAS Number	720702-41-0	[6][7][8]
Molecular Formula	C ₄ H ₇ BN ₂ O ₂	[7][8]
Molecular Weight	125.92 g/mol	[7][8]
Appearance	White to light yellow powder or solid	[4][5]
Melting Point	>350 °C	
Boiling Point	323 °C at 760 mmHg	
Purity	≥95%	[8]
InChI Key	MGNBKNBEZGLHNF-UHFFFAOYSA-N	[7]
SMILES	CN1N=CC=C1B(O)O	[8]
Storage	-20°C, sealed, away from moisture	[8]

Experimental Protocols

Synthesis of (1-methyl-1H-pyrazol-5-yl)boronic acid

A general procedure for the synthesis of **(1-methyl-1H-pyrazol-5-yl)boronic acid** involves the regioselective lithiation of 1-methylpyrazole followed by reaction with a borate ester.[6][9]

Methodology:

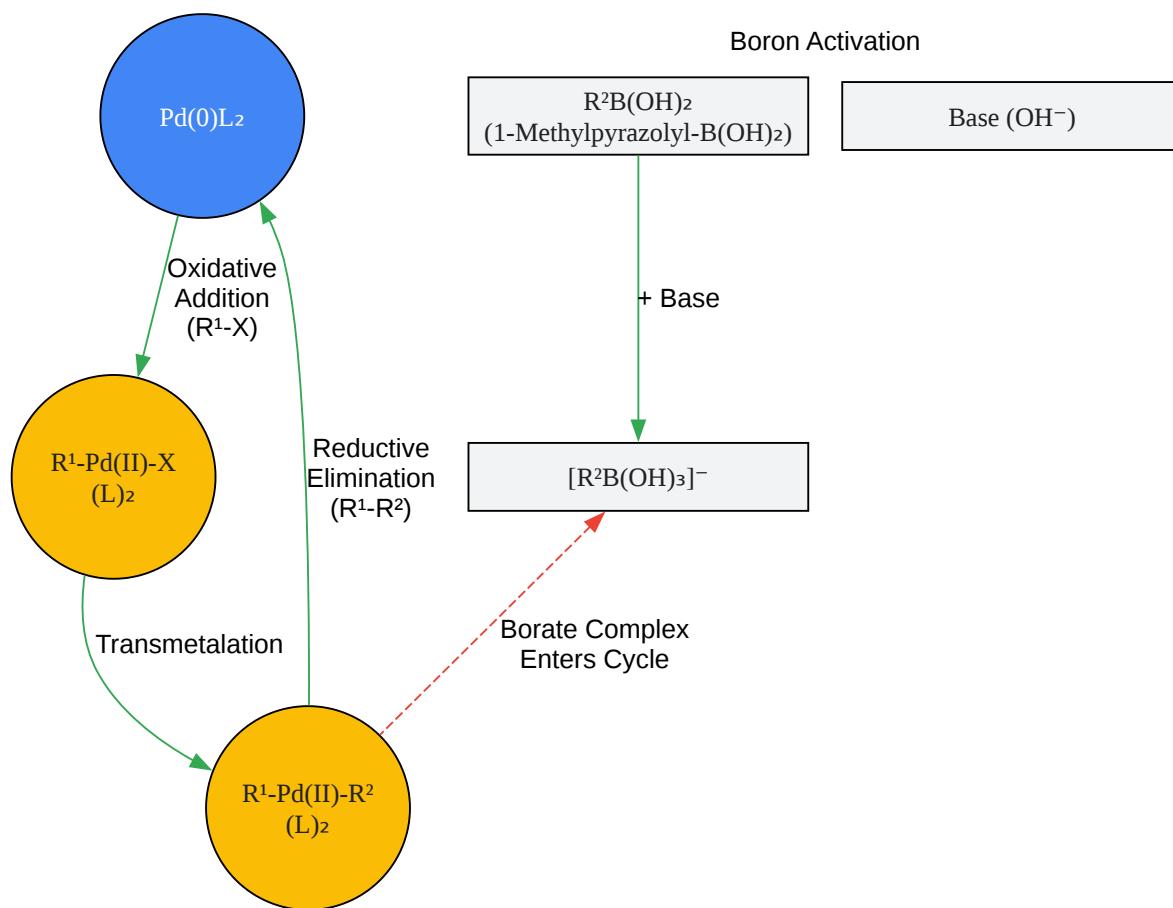
- Dissolve 1-methylpyrazole (0.3 mol) in 500 mL of anhydrous tetrahydrofuran (THF) in a flask equipped for inert atmosphere operation.[6]
- Cool the solution to -78°C using a dry ice/isopropanol bath.[6]
- Slowly add n-butyllithium (n-BuLi, 0.40 mol) dropwise to the cooled solution via cannula, maintaining the temperature at -78°C.[6]

- Stir the reaction mixture at -78°C for 1.5 hours after the addition is complete.[6]
- Add triisopropyl borate (1.2 mol) to the reaction mixture via cannula.[6]
- Allow the mixture to warm slowly to 0°C while stirring overnight.[6]
- Adjust the pH of the mixture to 6 with 1 N hydrochloric acid (HCl) to quench the reaction.[6]
- Remove the THF under reduced pressure.[6]
- Extract the remaining aqueous phase with ethyl acetate (2 x 100 mL).[6]
- Collect the resulting solid by filtration to yield **(1-methyl-1H-pyrazol-5-yl)boronic acid**.[6]

[Click to download full resolution via product page](#)

Synthesis workflow for **(1-methyl-1H-pyrazol-5-yl)boronic acid**.

Application in Suzuki-Miyaura Cross-Coupling


(1-Methyl-1H-pyrazol-5-yl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to synthesize substituted pyrazoles.[10][11] This reaction forms a carbon-carbon bond between the pyrazole ring and an aryl or vinyl halide.[1]

General Methodology:

- To a reaction flask, add the aryl or vinyl halide (1.0 eq.), **(1-methyl-1H-pyrazol-5-yl)boronic acid** (1.1-1.5 eq.), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.05 eq.), a phosphine ligand (e.g., JohnPhos, 0.2 eq.), and a base (e.g., Cs_2CO_3 or K_3PO_4 , 2.0-3.0 eq.).[10][12]
- Add a suitable solvent system, such as a mixture of THF and water or dioxane and water.[10][12]

- Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a temperature ranging from 40°C to 100°C for 2 to 24 hours, depending on the substrates.[10][12]
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, cool the mixture to room temperature and quench with an aqueous solution (e.g., saturated NH₄Cl).[12]
- Extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).[12]
- Concentrate the solution in vacuo and purify the crude product by flash column chromatography.[12]

The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2]

[Click to download full resolution via product page](#)

General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Applications

The primary utility of **(1-methyl-1H-pyrazol-5-yl)boronic acid** is as a building block in organic synthesis. It serves as a crucial intermediate for introducing the 1-methyl-1H-pyrazol-5-yl moiety into more complex molecules.^{[6][13]} This is particularly valuable in:

- Medicinal Chemistry: For the synthesis of biologically active compounds and novel drug candidates. The pyrazole scaffold is a common feature in many pharmaceuticals.[6][13]
- Agrochemicals: Used in the development of new agrochemical agents.[13]
- Materials Science: Its unique electronic properties make it suitable for applications in advanced materials.[13]

Safety and Handling

(1-Methyl-1H-pyrazol-5-yl)boronic acid is considered hazardous and requires careful handling in a laboratory setting.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is harmful if swallowed (H302).
- Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[14] Use in a well-ventilated area or fume hood.[15] Avoid breathing dust.[14] Wash hands and any exposed skin thoroughly after handling.[14]
- Storage: Store in a tightly closed container in a dry, refrigerated (-20°C), and well-ventilated place, away from moisture and incompatible materials like strong oxidizing agents.[8][14][15] Boronic acids can undergo dehydration to form boroxines, so proper storage is critical to maintain purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1-Methyl-1H-pyrazol-5-yl)boronic Acid | 720702-41-0 | TCI AMERICA [[tcichemicals.com](#)]
- 5. (1-Methyl-1H-pyrazol-5-yl)-boronic acid, CasNo.720702-41-0 Henan Allgreen Chemical Co.,Ltd China (Mainland) [[allgreenchem.lookchem.com](#)]
- 6. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [[chemicalbook.com](#)]
- 7. (1-methyl-1H-pyrazol-5-yl)boronic acid | C4H7BN2O2 | CID 11182610 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 8. [chemscene.com](#) [[chemscene.com](#)]
- 9. [researchgate.net](#) [[researchgate.net](#)]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [[pubs.rsc.org](#)]
- 12. [youtube.com](#) [[youtube.com](#)]
- 13. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [[smolecule.com](#)]
- 14. [fishersci.com](#) [[fishersci.com](#)]
- 15. [capotchem.com](#) [[capotchem.com](#)]
- To cite this document: BenchChem. [(1-methyl-1H-pyrazol-5-yl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110593#1-methyl-1h-pyrazol-5-yl-boronic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com